2-Mercaptopyrimidine

Description

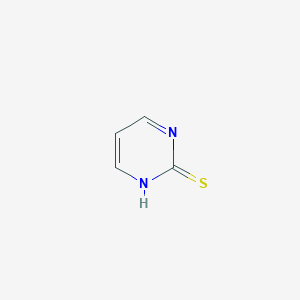

Structure

3D Structure

Properties

IUPAC Name |

1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2S/c7-4-5-2-1-3-6-4/h1-3H,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBCQSNAFLVXVAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=S)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6049220 | |

| Record name | Pyrimidine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1450-85-7, 53745-18-9 | |

| Record name | 2-Mercaptopyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1450-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine-2-thiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001450857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrimidine-1-thiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053745189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Mercaptopyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193522 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Mercaptopyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48073 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Pyrimidinethione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrimidine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrimidine-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.471 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pyrimidine-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.383 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIMIDINE-2-THIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T72Z5M7P5T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Mercaptopyrimidine: Chemical Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Mercaptopyrimidine, a heterocyclic organic compound, is a versatile building block in medicinal chemistry and materials science. Its unique thione-thiol tautomerism governs its reactivity and biological activity. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthetic methodologies of this compound. Detailed experimental protocols for its synthesis and characterization via modern spectroscopic techniques are presented. Furthermore, this document explores the role of this compound derivatives in inducing apoptosis, offering insights into potential therapeutic applications.

Chemical Structure and Properties

This compound, also known by synonyms such as 2-pyrimidinethiol and 2(1H)-pyrimidinethione, is a pyrimidine ring substituted at the second position with a thiol group.[1][2] A key feature of its chemical nature is the existence of a tautomeric equilibrium between the thiol and thione forms.[3] This equilibrium is influenced by factors such as the solvent's polarity, with polar solvents favoring the thione form.[3]

The thione tautomer is characterized by a carbon-sulfur double bond, while the thiol form contains a carbon-sulfur single bond and a protonated nitrogen in the pyrimidine ring. This dynamic equilibrium is crucial for its chemical reactivity and interactions in biological systems.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 1450-85-7 | [1][4] |

| Molecular Formula | C₄H₄N₂S | [1][2] |

| Molecular Weight | 112.15 g/mol | [4][5] |

| Appearance | Yellow powder or colorless to light yellow solid | [5] |

| Melting Point | 230 °C (decomposes) | [6] |

| Solubility | Sparingly soluble in water, soluble in alcohol | |

| Stability | Stable under normal temperatures and pressures | [5] |

| InChI Key | HBCQSNAFLVXVAY-UHFFFAOYSA-N | [1][2] |

Chemical Reactivity

This compound is incompatible with strong oxidizing agents.[5] The thiol group makes it a useful nucleophile in various organic reactions and a ligand for coordination chemistry. It serves as a precursor in the synthesis of a wide range of substituted pyrimidines.

Synthesis of this compound

Several synthetic routes to this compound have been established. A common and reliable method involves the condensation of a β-dicarbonyl compound or its equivalent with thiourea.[7] Another approach is the reaction of 2-chloropyrimidine with a sulfur nucleophile like sodium hydrosulfide or thiourea.[7]

Experimental Protocol: Synthesis from 1,1,3,3-Tetraethoxypropane and Thiourea

This protocol is adapted from a procedure published in Organic Syntheses.[7]

Materials:

-

Thiourea

-

1,1,3,3-Tetraethoxypropane

-

Concentrated Hydrochloric Acid

-

Ethanol

-

20% Aqueous Sodium Hydroxide Solution

Procedure:

Part A: Preparation of this compound Hydrochloride

-

In a 2-liter three-necked flask equipped with a mechanical stirrer and a reflux condenser, combine 61 g (0.80 mole) of thiourea and 600 ml of ethanol.

-

With stirring, add 200 ml of concentrated hydrochloric acid in one portion.

-

To this mixture, add 176 g (0.80 mole) of 1,1,3,3-tetraethoxypropane.

-

Heat the mixture to reflux and maintain for 2 hours. The solution will darken, and a yellow crystalline precipitate of this compound hydrochloride will form.

-

Cool the reaction mixture to approximately 10 °C in an ice bath for 30 minutes.

-

Collect the yellow crystals by filtration using a Büchner funnel.

-

Wash the collected solid with 100 ml of cold ethanol and air-dry at room temperature. The expected yield is 71–76 g (60–64%).

Part B: Preparation of this compound

-

Suspend 25 g (0.17 mole) of the crude this compound hydrochloride in 50 ml of water in a beaker with rapid stirring.

-

Slowly add a 20% aqueous solution of sodium hydroxide until the pH of the mixture is between 7 and 8.

-

Collect the precipitated solid by filtration on a Büchner funnel and wash with 50 ml of cold water.

-

For purification, dissolve the damp product by heating in a mixture of 300 ml of water and 300 ml of alcohol on a steam bath.

-

Filter the hot solution and allow it to cool slowly to room temperature.

-

Collect the resulting crystals of this compound, wash with approximately 50 ml of cold water, and air-dry.

Spectroscopic Characterization

The structure and purity of this compound are confirmed through various spectroscopic techniques.

Experimental Protocols for Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a volume of 0.5-0.7 mL in a 5 mm NMR tube. Ensure the sample is fully dissolved; filter if necessary to remove any solid particles.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). For ¹³C NMR, a higher concentration or longer acquisition time may be necessary due to the lower natural abundance of the ¹³C isotope.

3.1.2. Infrared (IR) Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid this compound powder directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample measurement.

3.1.3. Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol, water, or cyclohexane) in a quartz cuvette with a 1 cm path length. The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0. A blank spectrum of the solvent should be recorded first.

-

Data Acquisition: Scan the UV-Vis spectrum over a wavelength range of approximately 200-400 nm. This technique is particularly useful for studying the thione-thiol tautomerism, as the two forms will have different absorption maxima.[3]

3.1.4. Mass Spectrometry (MS)

-

Sample Preparation: Introduce a small amount of this compound into the mass spectrometer, typically via direct infusion of a dilute solution or by using a solid probe, depending on the ionization method.

-

Data Acquisition: Obtain the mass spectrum using an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI). EI-MS will show the molecular ion peak and characteristic fragmentation patterns.

Summary of Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons on the pyrimidine ring and the N-H and S-H protons of the tautomers. |

| ¹³C NMR | Resonances for the carbon atoms of the pyrimidine ring, with the C=S carbon appearing at a characteristic downfield shift. |

| IR | Absorption bands corresponding to N-H stretching, C=N stretching, C=S stretching (thione form), and S-H stretching (thiol form). |

| UV-Vis | Absorption maxima that are dependent on the solvent, reflecting the thione-thiol tautomeric equilibrium. |

| Mass Spec | A molecular ion peak corresponding to the molecular weight of this compound (m/z ≈ 112). |

Biological Activity and Signaling Pathways

Derivatives of this compound have garnered significant interest in drug development due to their potential anticancer properties. Recent studies have shown that certain 6-amino-5-cyano-2-thiopyrimidine derivatives can induce apoptosis in leukemia cells.

Apoptosis Induction by this compound Derivatives

Research indicates that these derivatives exert their anticancer effects by modulating key proteins in the intrinsic apoptotic pathway. Specifically, they have been shown to:

-

Activate Pro-Apoptotic Proteins: Increase the expression of Bax and the tumor suppressor protein p53.

-

Suppress Anti-Apoptotic Proteins: Decrease the expression of Bcl-2.

-

Activate Executioner Caspases: Trigger the activation of caspase-3.

This cascade of events leads to programmed cell death in cancer cells.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of this compound.

Caption: A typical workflow for the synthesis and characterization of this compound.

Apoptosis Signaling Pathway

The diagram below depicts the proposed mechanism of apoptosis induction by this compound derivatives.

Caption: Proposed apoptosis signaling pathway induced by this compound derivatives.

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and the biological activities of its derivatives. The thione-thiol tautomerism is a defining characteristic that influences its properties and reactivity. The synthetic routes are well-established, allowing for its efficient production and modification. The potential of this compound derivatives to induce apoptosis in cancer cells through the modulation of key signaling pathways highlights their promise as a scaffold for the development of novel therapeutic agents. Further research into the structure-activity relationships of these compounds will be crucial for advancing their clinical potential.

References

- 1. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ossila.com [ossila.com]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. web.uvic.ca [web.uvic.ca]

- 5. Celecoxib derivatives induce apoptosis via the disruption of mitochondrial membrane potential and activation of caspase 9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijper.org [ijper.org]

- 7. This compound [webbook.nist.gov]

2-Mercaptopyrimidine synthesis from thiourea and 1,1,3,3-tetraethoxypropane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-mercaptopyrimidine from thiourea and 1,1,3,3-tetraethoxypropane. The information presented is curated for professionals in the fields of chemical research and drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway.

Introduction

This compound and its derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. They serve as versatile building blocks for the synthesis of a wide range of biologically active molecules. The synthesis described herein is a well-established and reliable method for producing this compound, a key intermediate for further chemical elaboration.

Reaction Scheme

The synthesis of this compound from thiourea and 1,1,3,3-tetraethoxypropane proceeds via a condensation reaction in the presence of an acid catalyst, typically hydrochloric acid. The 1,1,3,3-tetraethoxypropane first hydrolyzes in the acidic medium to form malondialdehyde, which then reacts with thiourea to form the pyrimidine ring. The initial product isolated is this compound hydrochloride, which can then be neutralized to yield the free base.

Experimental Protocols

Synthesis of this compound Hydrochloride

This procedure is adapted from a reliable Organic Syntheses protocol.[1]

Materials:

-

Thiourea

-

1,1,3,3-Tetraethoxypropane

-

Concentrated Hydrochloric Acid

-

Ethanol

Procedure:

-

A solution of thiourea (0.80 mole) in 200 ml of ethanol and 69 ml (0.83 mole) of concentrated hydrochloric acid is prepared in a three-necked flask equipped with a mechanical stirrer and a reflux condenser.

-

The solution is heated to boiling.

-

1,1,3,3-Tetraethoxypropane (0.80 mole) is added rapidly to the boiling solution.

-

The reaction mixture is stirred and boiled for approximately 1 hour, during which the product precipitates and the mixture darkens.

-

After the reaction period, the mixture is chilled in an ice bath to about 10°C for 30 minutes.

-

The yellow crystalline precipitate of this compound hydrochloride is collected by filtration using a Büchner funnel.

-

The collected solid is washed with 100 ml of cold ethanol and then air-dried at room temperature.

Preparation of this compound (Free Base)

Materials:

-

This compound hydrochloride

-

20% Aqueous Sodium Hydroxide Solution

-

Ethanol

-

Water

Procedure:

-

Crude this compound hydrochloride (0.17 mole) is suspended in 50 ml of water in a beaker with rapid stirring.

-

A 20% aqueous solution of sodium hydroxide is added dropwise until the pH of the mixture reaches 7-8.

-

The precipitated solid is collected on a Büchner funnel and washed with 50 ml of cold water.

-

The damp product is dissolved in a mixture of 300 ml of water and 300 ml of ethanol by heating on a steam bath.

-

The hot solution is filtered and allowed to cool slowly to room temperature to induce crystallization.

-

The crystals of this compound are collected by filtration and washed with approximately 50 ml of cold water.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis.

| Parameter | Value | Reference |

| Reactants | ||

| Thiourea | 0.80 mole | [1] |

| 1,1,3,3-Tetraethoxypropane | 0.80 mole | [1] |

| Concentrated Hydrochloric Acid | 0.83 mole | [1] |

| Reaction Conditions | ||

| Solvent | Ethanol | [1] |

| Reaction Temperature | Boiling point of ethanol | [1] |

| Reaction Time | ~1 hour | [1] |

| Product: this compound Hydrochloride | ||

| Yield | 71–76 g (60–64%) | [1] |

| Appearance | Yellow crystalline precipitate | [1] |

| Purity (by electrometric titration) | ≥ 95% | [1] |

| Melting Point | Does not melt below 300°C | [1] |

| Product: this compound (Free Base) | ||

| Recrystallization Recovery | 60–65% | [1] |

Visualizations

Reaction Mechanism

The following diagram illustrates the proposed reaction pathway for the synthesis of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Pyrimidinethiol

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and key reactions of 2-Pyrimidinethiol (also known as 2-Mercaptopyrimidine). The information is curated for professionals in research and development, with a focus on structured data, detailed experimental protocols, and visual representations of core chemical concepts.

Core Properties and Structure

2-Pyrimidinethiol is a heterocyclic organic compound featuring a pyrimidine ring substituted with a thiol group at the second position.[1] It is a versatile building block in medicinal chemistry and materials science, largely due to the reactivity of its thiol group and the biological significance of the pyrimidine scaffold.[2] The compound exists in a tautomeric equilibrium with its thione form, 2(1H)-pyrimidinethione.[3][4]

Thiol-Thione Tautomerism

2-Pyrimidinethiol exhibits prototropic tautomerism, existing as an equilibrium mixture of the aromatic thiol form and the non-aromatic thione form. The position of this equilibrium is highly dependent on the environment. In dilute, nonpolar solvents, the thiol form is predominant.[4] However, in the gas phase, in polar solvents, and in the solid state, the equilibrium shifts significantly toward the more stable thione tautomer, which is stabilized by thioamide resonance and a larger dipole moment.[3][4][5]

Caption: Thiol-Thione tautomeric equilibrium of 2-Pyrimidinethiol.

Quantitative Data

The physical and chemical properties of 2-Pyrimidinethiol are summarized below. Data is compiled from various sources and calculated values where experimental data is unavailable.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 1450-85-7 | [1][6][7][8] |

| Molecular Formula | C₄H₄N₂S | [6][7][9] |

| Molecular Weight | 112.15 g/mol | [6][7][9] |

| Appearance | Yellow powder / Colorless to amber crystalline solid | [6][8][10] |

| Melting Point | 230 °C (decomposes) | [6][8][9][10] |

| Boiling Point | 191.3 - 234.2 °C (Predicted/Estimated) | [8][9][10] |

| Solubility | Insoluble in water; Soluble in alcohol | [6][10] |

| pKa | 7.11 - 7.79 (Predicted) | [8][9] |

| logP (o/w) | 0.765 - 0.981 (Calculated/Estimated) | [7][10] |

Table 2: Spectroscopic Data

| Spectrum Type | Key Peaks / Chemical Shifts (δ) | Source(s) |

| ¹H-NMR | δ 7.35-8.40 (m, Ar-H), δ 3.01-3.34 (s, 1H, SH) for derivatives | [11] |

| ¹³C-NMR | δ 181.4-182.4 (C=S), δ 103.1-163.5 (Ar-C) for derivatives | [11] |

| IR (cm⁻¹) | ~2600 (S-H str.), ~1570 (C=C str.), ~1700 (C=N str.), ~700 (C-S str.) | [11][12] |

| Available Spectra | ¹H NMR, ¹³C NMR, FTIR, Raman, UV-Vis | [13] |

Experimental Protocols

Synthesis of 2-Pyrimidinethiol

A reliable and common method for the synthesis of 2-Pyrimidinethiol is the condensation of a β-dicarbonyl equivalent with thiourea. The following protocol is adapted from a procedure published in Organic Syntheses.[14]

Reaction: 1,1,3,3-Tetraethoxypropane + Thiourea → this compound

Materials:

-

1,1,3,3-Tetraethoxypropane (1 mole)

-

Thiourea (1.1 mole)

-

Ethanol (Absolute)

-

Concentrated Hydrochloric Acid

-

20% Sodium Hydroxide Solution

-

Water

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve thiourea in a solution of ethanol and concentrated hydrochloric acid.

-

Addition of Reactant: To the stirred solution from step 1, add 1,1,3,3-tetraethoxypropane.

-

Reflux: Heat the reaction mixture to reflux and maintain for approximately 3-4 hours. The mixture will darken, and the product will begin to precipitate as the hydrochloride salt.[14]

-

Isolation of Intermediate: Cool the reaction mixture in an ice bath for 30 minutes. Collect the yellow crystalline precipitate (this compound hydrochloride) by vacuum filtration. Wash the collected solid with cold ethanol and air-dry.[14]

-

Neutralization: Suspend the crude this compound hydrochloride in water. While stirring vigorously, add a 20% aqueous solution of sodium hydroxide dropwise until the pH of the mixture reaches 7-8.[14] This neutralizes the hydrochloride salt and precipitates the free base.

-

Final Product Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water.

-

Purification: The damp product can be further purified by recrystallization. A common method is to dissolve the product in a hot mixture of water and ethanol (1:1 v/v), treat with activated carbon to decolorize, filter while hot, and allow the filtrate to cool slowly to form crystals.

Caption: Workflow for the synthesis of 2-Pyrimidinethiol.

Chemical Reactivity and Applications

The chemistry of 2-Pyrimidinethiol is dominated by its thiol group and the aromatic pyrimidine ring.

-

Oxidation: Like many thiols, it can be oxidized to form the corresponding disulfide, 2,2'-dipyrimidinyl disulfide. This reaction can be autocatalytic.[15]

-

Alkylation: The sulfur atom is a potent nucleophile and can be readily alkylated to form 2-(alkylthio)pyrimidines.

-

Coordination Chemistry: The nitrogen and sulfur atoms are capable of binding to metal ions, making it a useful ligand in coordination chemistry.[3]

-

Applications in Synthesis: 2-Pyrimidinethiol and its derivatives are precursors for a wide range of biologically active molecules, including compounds with antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[2][16] It has also been used in studies of palladium-catalyzed reactions.

References

- 1. This compound | C4H4N2S | CID 1550489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound(1450-85-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. This compound (CAS 1450-85-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. lookchem.com [lookchem.com]

- 9. chembk.com [chembk.com]

- 10. This compound, 1450-85-7 [thegoodscentscompany.com]

- 11. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. spectrabase.com [spectrabase.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]

- 16. "Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol " by SEDA FANDAKLI, NURAN KAHRİMAN et al. [journals.tubitak.gov.tr]

Tautomerism of 2-Mercaptopyrimidine: A Technical Guide to Solvent-Dependent Equilibrium

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Mercaptopyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development, exists in a dynamic equilibrium between its thiol and thione tautomeric forms. The position of this equilibrium is profoundly influenced by the surrounding solvent environment, which in turn dictates the molecule's physicochemical properties, reactivity, and biological activity. This technical guide provides a comprehensive overview of the tautomerism of this compound, with a focus on the impact of different solvents. It includes a summary of quantitative data, detailed experimental protocols for studying the tautomeric equilibrium, and a visual representation of the underlying chemical logic.

Introduction to Tautomerism in this compound

Tautomers are structural isomers of a chemical compound that readily interconvert. In the case of this compound, the two primary tautomers are the thiol form (pyrimidine-2-thiol) and the thione form (pyrimidin-2(1H)-thione). The equilibrium between these two forms is a critical factor in understanding the molecule's behavior.

The thiol form possesses an aromatic pyrimidine ring and a sulfhydryl (-SH) group, making it a potential hydrogen bond donor and acceptor. The thione form, on the other hand, has a non-aromatic dihydropyrimidine ring with a thiocarbonyl (C=S) group and an N-H bond, rendering it more polar. The relative stability of these two forms is dictated by the polarity of the solvent, with polar solvents favoring the more polar thione tautomer and non-polar solvents favoring the less polar, aromatic thiol tautomer.[1][2]

Quantitative Analysis of Tautomeric Equilibrium

The tautomeric equilibrium constant (KT) is a quantitative measure of the relative amounts of the two tautomers at equilibrium. It is defined as the ratio of the concentration of the thione form to the concentration of the thiol form:

KT = [Thione] / [Thiol]

The following table summarizes the tautomeric equilibrium of this compound in various solvents, based on a combination of computational and experimental studies.

| Solvent | Dielectric Constant (ε) | Predominant Tautomer | Tautomeric Equilibrium Constant (KT) | Gibbs Free Energy Change (ΔG, kcal/mol) | Method | Reference |

| Gas Phase | 1.0 | Thiol | - | +8.0 | MP2 & MP4 Calculations | [1] |

| Cyclohexane | 2.0 | Thiol | < 1 | > 0 | UV-Vis Spectroscopy | [2] |

| Dioxane | 2.2 | Thione | > 1 | < 0 | UV-Vis Spectroscopy | [2] |

| Chloroform | 4.8 | Thione | > 1 | < 0 | UV-Vis Spectroscopy | |

| Ethanol | 24.6 | Thione | >> 1 | < 0 | UV-Vis Spectroscopy | [2] |

| Acetonitrile | 37.5 | Thione | >> 1 | < 0 | UV-Vis Spectroscopy | |

| Water | 80.1 | Thione | ~10 | -1.9 | Monte Carlo/QM Simulation | [1] |

Note: Qualitative data from UV-Vis spectroscopy studies indicate a significant shift towards the thione form in polar solvents. The Gibbs free energy change (ΔG) is calculated from the equilibrium constant using the equation ΔG = -RT ln(KT), where R is the gas constant and T is the temperature in Kelvin.

Experimental Protocols

The determination of the tautomeric equilibrium of this compound in different solvents can be achieved through various spectroscopic and computational methods.

UV-Vis Spectroscopy

Principle: The thiol and thione tautomers of this compound exhibit distinct absorption maxima in the UV-Vis spectrum due to differences in their electronic structures. By analyzing the spectrum of a solution of this compound in a given solvent, the relative concentrations of the two tautomers can be determined.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable transparent solvent (e.g., ethanol).

-

Prepare a series of dilute solutions of this compound in the desired solvents (e.g., cyclohexane, dioxane, ethanol, water) with concentrations typically in the range of 10-4 to 10-5 M.

-

-

Spectroscopic Measurement:

-

Record the UV-Vis absorption spectrum of each solution over a wavelength range of approximately 200-400 nm using a double-beam spectrophotometer.

-

Use the pure solvent as a reference.

-

-

Data Analysis:

-

Identify the absorption maxima (λmax) corresponding to the thiol and thione forms.

-

The relative amounts of the two tautomers can be estimated by comparing the absorbance at their respective λmax values, although deconvolution of overlapping peaks may be necessary for accurate quantification.

-

The tautomeric equilibrium constant (KT) can be calculated from the ratio of the absorbances, taking into account the molar extinction coefficients of the pure tautomers if they are known.

-

It is important to note that in some solvents, particularly protic ones, this compound can undergo a reversible oxidation to its corresponding disulfide, which can complicate the spectral analysis.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: 1H and 13C NMR spectroscopy can be used to distinguish between the thiol and thione tautomers based on the chemical shifts of the protons and carbons in the pyrimidine ring and the substituent groups.

Methodology:

-

Sample Preparation:

-

Dissolve a known amount of this compound in the desired deuterated solvent (e.g., CDCl3, DMSO-d6, D2O).

-

-

NMR Measurement:

-

Acquire 1H and 13C NMR spectra of the solution.

-

-

Data Analysis:

-

Identify the characteristic signals for each tautomer. For example, the chemical shift of the proton attached to the nitrogen in the thione form will be different from the SH proton in the thiol form.

-

The relative integration of these characteristic signals can be used to determine the ratio of the two tautomers and thus the equilibrium constant.

-

Computational Chemistry

Principle: Quantum mechanical calculations can be used to model the tautomeric equilibrium of this compound in the gas phase and in different solvents. These methods can provide insights into the relative energies and stabilities of the tautomers.

Methodology:

-

Structure Optimization:

-

The geometries of both the thiol and thione tautomers are optimized using a suitable level of theory (e.g., Density Functional Theory - DFT, or Møller-Plesset perturbation theory - MP2).

-

-

Energy Calculation:

-

The electronic energies of the optimized structures are calculated.

-

To account for solvent effects, a continuum solvation model (e.g., Polarizable Continuum Model - PCM) can be employed, or more sophisticated methods involving explicit solvent molecules can be used.

-

-

Thermodynamic Analysis:

-

The Gibbs free energies of the tautomers in the different environments are calculated.

-

The Gibbs free energy difference (ΔG) between the two tautomers is used to calculate the tautomeric equilibrium constant (KT = exp(-ΔG/RT)). A combined Monte Carlo and quantum mechanical study has been used to analyze the tautomeric equilibrium in the gas phase and in aqueous solution.[1]

-

Visualizing the Tautomerism and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the tautomeric equilibrium of this compound and the general workflow for its experimental determination.

Caption: Tautomeric equilibrium of this compound.

Caption: Experimental workflow for tautomerism analysis.

Conclusion

The tautomeric equilibrium of this compound is a delicate balance strongly influenced by the solvent environment. Polar solvents stabilize the more polar thione form, while non-polar solvents favor the less polar, aromatic thiol form. Understanding this solvent-dependent behavior is crucial for predicting the compound's properties and interactions in various systems, from chemical reactions to biological environments. The experimental and computational methods outlined in this guide provide a robust framework for the quantitative analysis of this important chemical phenomenon, offering valuable insights for researchers in chemistry and drug development.

References

Spectroscopic Analysis of 2-Mercaptopyrimidine: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Mercaptopyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its diverse biological activities. A thorough understanding of its structural and electronic properties is paramount for its application and modification. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. It includes a summary of key spectroscopic data, detailed experimental protocols, and visualizations of the analytical workflow and the compound's tautomeric equilibrium.

Introduction

This compound (C₄H₄N₂S) is a pyrimidine derivative characterized by the presence of a thiol group at the second position of the pyrimidine ring.[1] It exists in a tautomeric equilibrium between the thiol and thione forms, a phenomenon that is highly dependent on the solvent environment.[2][3] Spectroscopic techniques are indispensable for elucidating the predominant tautomeric form and for confirming the identity and purity of the compound. This guide serves as a practical resource for professionals engaged in the analysis and application of this compound.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound obtained from NMR, IR, and UV-Vis analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The chemical shifts are influenced by the electronic environment of the protons and carbon atoms.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) in ppm | Solvent | Multiplicity | Notes |

| ¹H | ~7.0 - 8.5 | DMSO-d₆ | Varies | The pyrimidine ring protons typically appear in this region. The exact shifts and multiplicities depend on the specific substitution pattern and solvent. |

| ¹³C | ~115 - 175 | DMSO-d₆ | - | The chemical shifts of the carbon atoms in the pyrimidine ring. The carbon attached to the sulfur atom (C2) is typically the most deshielded. |

Note: The exact chemical shifts can vary depending on the solvent, concentration, and temperature. The data presented here are typical ranges for substituted pyrimidines.[4]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For this compound, key vibrational bands help in identifying the C=S, N-H, and S-H functional groups, which are crucial for distinguishing between the thione and thiol tautomers.

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| N-H | Stretching | 3400 - 3100 | Medium |

| S-H | Stretching | 2600 - 2550 | Weak |

| C=N | Stretching | 1650 - 1550 | Medium-Strong |

| C=S | Stretching | 1200 - 1050 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The absorption maxima (λ_max) are sensitive to the tautomeric form and the solvent polarity. In aqueous and polar solvents, the thione form of this compound is predominant, while the thiol form is favored in nonpolar solvents.[2][3]

Table 3: UV-Vis Absorption Data for this compound

| Solvent | λ_max (nm) | Tautomeric Form |

| Water | 212, 278, 344 | Thione |

| Cyclohexane | 213, 238, 275 | Thiol |

The electronic spectra of this compound change significantly with pH, indicating protonation and deprotonation of the molecule.

Experimental Protocols

This section provides detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Protocol 1: Sample Preparation for ¹H and ¹³C NMR

-

Weigh Sample: Accurately weigh 5-10 mg of purified this compound.

-

Transfer to Vial: Transfer the solid into a clean, dry vial.

-

Add Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Dissolve: Mix the sample via vortexing or sonication until the solid is completely dissolved.

-

Filter (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

-

Cap and Label: Securely cap the NMR tube and label it clearly. The sample is now ready for analysis.[4]

Protocol 2: NMR Data Acquisition

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard 1D ¹H spectrum.

-

Typical parameters: number of scans (NS) = 16, relaxation delay (D1) = 1-2 s.

-

Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: NS = 1024 or more (due to the low natural abundance of ¹³C), D1 = 2-5 s.

-

Process and reference the spectrum similarly to the ¹H spectrum.

-

IR Spectroscopy

Protocol 3: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the IR spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.

UV-Vis Spectroscopy

Protocol 4: UV-Vis Spectroscopic Analysis

-

Solvent Selection: Choose a UV-grade solvent that is transparent in the wavelength range of interest (typically 200-800 nm).[5] Water and cyclohexane are good choices to study the tautomerism of this compound.

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. A typical concentration is around 10⁻⁴ M.

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up.[6]

-

Select the desired wavelength range for the scan.

-

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the sample holder and run a baseline correction.[6]

-

Sample Measurement:

-

Rinse the cuvette with the sample solution and then fill it.

-

Place the sample cuvette in the spectrophotometer.

-

Run the scan to record the absorbance spectrum.[6]

-

-

Data Analysis: Identify the wavelengths of maximum absorbance (λ_max).

Visualizations

The following diagrams illustrate the tautomeric equilibrium of this compound and the general workflow for its spectroscopic analysis.

Caption: Thiol-Thione Tautomerism of this compound.

Caption: General Workflow for Spectroscopic Analysis.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic analysis of this compound, a compound of considerable interest in chemical and pharmaceutical research. The tabulated NMR, IR, and UV-Vis data, along with the step-by-step experimental protocols, offer a practical framework for the characterization of this molecule. The visualized workflows further clarify the analytical process and the fundamental concept of its tautomerism. A comprehensive understanding of these spectroscopic properties is essential for the quality control, structural verification, and further development of this compound-based compounds.

References

An In-depth Technical Guide to 2-Mercaptopyrimidine: Discovery, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of 2-Mercaptopyrimidine, a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. We delve into its historical discovery and synthesis, detail its physicochemical and spectroscopic properties, and provide an exemplary experimental protocol for its preparation. A significant focus is placed on its contemporary applications, particularly its role as a reversible covalent inhibitor of the papain-like protease (PLpro) of SARS-CoV-2, a critical enzyme in the viral life cycle. This mechanism is illustrated with a detailed signaling pathway diagram. This guide is intended to be a valuable resource for researchers and professionals working with pyrimidine derivatives in the pursuit of novel therapeutic agents.

Discovery and History

The synthesis of substituted pyrimidines, the core structure of this compound, was first described by P. N. Evans in 1893. This foundational work involved the reaction of 1,3-dicarbonyl compounds with urea derivatives. Later, this method was refined by Hunt, McOmie, and Sayer for the preparation of 2-mercapto-4,6-dimethylpyrimidine.

The direct synthesis of this compound has been achieved through several routes. One common method involves the condensation of 1,1,3,3-tetraethoxypropane with thiourea. An alternative approach is the reaction of 2-chloropyrimidine with a sulfur source like thiourea or sodium hydrosulfide. These early synthetic explorations laid the groundwork for the diverse applications of this compound and its derivatives in various fields of chemistry and pharmacology.

Physicochemical and Spectroscopic Data

This compound exists in a tautomeric equilibrium between the thiol and thione forms, with the thione form generally predominating in polar solvents. This characteristic influences its reactivity and biological activity.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₄H₄N₂S | [1] |

| Molecular Weight | 112.16 g/mol | [1] |

| Appearance | Yellow crystalline powder | [2] |

| Melting Point | 230 °C (decomposes) | [2] |

| Water Solubility | Insoluble | [2] |

| pKa | 7.11 ± 0.10 (Predicted) | [1] |

| logP | 0.765 (Crippen Calculated) | [3] |

| CAS Number | 1450-85-7 | [1] |

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, crucial for its identification and characterization.

Table 2.2.1: ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Solvent | Reference |

| ~7.0-8.5 | m | DMSO-d₆ | [4] |

Note: Specific peak assignments can vary depending on the solvent and instrument.

Table 2.2.2: ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Solvent | Reference |

| ~115-180 | DMSO-d₆ | [5] |

Note: The thione carbon typically appears significantly downfield.

Table 2.2.3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |

| ~3400-3000 | N-H stretch | [6][7] |

| ~1600-1500 | C=C, C=N stretch | [6][7] |

| ~1200-1000 | C=S stretch | [6][7] |

Table 2.2.4: Mass Spectrometry Data

| m/z | Interpretation | Reference |

| 112 | [M]⁺ | [1][8] |

| 111 | [M-H]⁺ | [1][8] |

Experimental Protocols: Synthesis of this compound

The following protocol is a classic and reliable method for the synthesis of this compound hydrochloride, adapted from Organic Syntheses.

Materials and Equipment

-

Thiourea

-

1,1,3,3-Tetraethoxypropane

-

Concentrated Hydrochloric Acid

-

Ethanol

-

20% Aqueous Sodium Hydroxide

-

Three-necked flask with mechanical stirrer and reflux condenser

-

Büchner funnel

-

Standard laboratory glassware

Procedure

Part A: this compound Hydrochloride

-

In a 2-liter three-necked flask equipped with a mechanical stirrer and a reflux condenser, combine thiourea (0.80 mole) and 600 ml of ethanol.

-

With stirring, add 200 ml of concentrated hydrochloric acid in one portion.

-

Add 1,1,3,3-tetraethoxypropane (0.80 mole) to the mixture.

-

Heat the mixture to reflux and maintain for 2 hours. The solution will darken, and a yellow crystalline precipitate will form.

-

Cool the reaction mixture to approximately 10°C in an ice bath.

-

Collect the yellow precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with 100 ml of cold ethanol and air-dry.

-

The yield of this compound hydrochloride is typically in the range of 60-65%.

Part B: this compound (Free Base)

-

Suspend the crude this compound hydrochloride (0.17 mole) in 50 ml of water.

-

While stirring vigorously, add a 20% aqueous solution of sodium hydroxide dropwise until the pH of the mixture is between 7 and 8.

-

Collect the precipitated white to light yellow solid by vacuum filtration.

-

Wash the solid with cold water.

-

The product can be further purified by recrystallization from a mixture of water and ethanol.

Biological Activity and Mechanism of Action: Inhibition of SARS-CoV-2 PLpro

Derivatives of this compound have recently emerged as potent inhibitors of the papain-like protease (PLpro) of SARS-CoV-2.[9][10] PLpro is a crucial viral enzyme responsible for cleaving the viral polyprotein at three specific sites to release non-structural proteins 1, 2, and 3 (nsp1, nsp2, and nsp3).[9] These proteins are essential for the formation of the viral replication and transcription complex. Furthermore, PLpro contributes to the virus's ability to evade the host's innate immune response by cleaving ubiquitin and ISG15 from host proteins.[11]

The mercaptopyrimidine scaffold acts as a reversible covalent inhibitor.[9][12] The nucleophilic cysteine residue in the active site of PLpro attacks the electrophilic pyrimidine ring, leading to the formation of a covalent bond.[9] This reversible covalent mechanism combines the high potency of covalent inhibitors with a potentially improved safety profile compared to irreversible inhibitors.[9]

Signaling Pathway: SARS-CoV-2 Polyprotein Processing by PLpro and its Inhibition

Caption: Inhibition of SARS-CoV-2 PLpro by this compound derivatives.

Experimental Workflow: High-Throughput Screening for PLpro Inhibitors

The discovery of this compound derivatives as PLpro inhibitors often begins with a high-throughput screening (HTS) campaign. The general workflow is outlined below.

Caption: High-throughput screening workflow for PLpro inhibitors.

Conclusion

This compound, a compound with a rich history in organic synthesis, continues to be a valuable scaffold in modern drug discovery. Its straightforward synthesis, coupled with its unique electronic and structural properties, makes it an attractive starting point for the development of novel therapeutic agents. The recent identification of this compound derivatives as potent, reversible covalent inhibitors of the SARS-CoV-2 papain-like protease highlights the enduring relevance of this heterocyclic core. This technical guide provides a foundational understanding of this compound, from its historical roots to its current applications, to aid researchers in harnessing its potential for future innovations in medicine.

References

- 1. This compound | C4H4N2S | CID 1550489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(1450-85-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. This compound (CAS 1450-85-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. This compound(1450-85-7) 1H NMR spectrum [chemicalbook.com]

- 5. This compound(1450-85-7) 13C NMR spectrum [chemicalbook.com]

- 6. This compound(1450-85-7) IR2 [m.chemicalbook.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound [webbook.nist.gov]

- 9. Mercapto-pyrimidines are reversible covalent inhibitors of the papain-like protease (PLpro) and inhibit SARS-CoV-2 (SCoV-2) replication - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mercapto-pyrimidines are reversible covalent inhibitors of the papain-like protease (PLpro) and inhibit SARS-CoV-2 (SCoV-2) replication - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Mercaptopyrimidine (CAS 1450-85-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Mercaptopyrimidine (CAS 1450-85-7), a versatile heterocyclic compound with significant applications in pharmaceutical and chemical research. This document collates its chemical and physical properties, detailed spectroscopic data, a validated synthesis protocol, and insights into its biological activities. Particular emphasis is placed on its potential as a precursor for pharmacologically active molecules.

Chemical and Physical Properties

This compound, also known as 2-pyrimidinethiol, is a yellow crystalline powder.[1] It exists in a tautomeric equilibrium between the thiol and thione forms, with the thione form predominating in polar solvents.[2] This tautomerism is a key feature influencing its reactivity and biological interactions.

| Property | Value | Reference(s) |

| CAS Number | 1450-85-7 | [3] |

| Molecular Formula | C₄H₄N₂S | [3] |

| Molecular Weight | 112.15 g/mol | [3] |

| Appearance | Yellow powder/crystals | [1] |

| Melting Point | 230 °C (decomposition) | [1] |

| Synonyms | 2-Pyrimidinethiol, Pyrimidine-2-thiol, 2-Thiopyrimidine, 2(1H)-Pyrimidinethione | [1][3] |

| Solubility | Sparingly soluble in water | [4] |

| InChI Key | HBCQSNAFLVXVAY-UHFFFAOYSA-N | [5] |

| SMILES | S=C1N=CC=CN1 | [5] |

Spectroscopic Data

Mass Spectrometry

The electron ionization mass spectrum of this compound shows a molecular ion peak (M+) at m/z 112, corresponding to its molecular weight.

Table 2: Mass Spectrometry Data

| m/z | Relative Intensity (%) |

|---|---|

| 112 | 100.0 |

| 85 | 16.6 |

| 111 | 18.7 |

| 68 | 26.3 |

| 53 | 15.2 |

| 59 | 14.4 |

| 52 | 10.8 |

| 86 | 5.3 |

| 113 | 7.1 |

| 58 | 8.4 |

| 84 | 7.5 |

| 54 | 6.7 |

| 79 | 5.3 |

| 57 | 5.3 |

| 60 | 5.1 |

| 26 | 4.6 |

| 114 | 4.6 |

(Data from ChemicalBook)[6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides information about its functional groups. The presence of a C=S stretching vibration and N-H stretching bands confirms the existence of the thione tautomer. A representative spectrum is available through the NIST WebBook.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the detailed structure of this compound. The following data is for spectra recorded in DMSO-d₆. Residual solvent peaks for DMSO-d₆ (¹H: ~2.50 ppm; ¹³C: ~39.52 ppm) and water (¹H: ~3.3 ppm) should be noted.[1][4]

Table 3: ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.0 - 7.2 | t | 1H | H-5 |

| ~8.5 - 8.7 | d | 2H | H-4, H-6 |

| ~12.0 - 12.5 | br s | 1H | N-H |

Table 4: ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~118 | C-5 |

| ~150 | C-4, C-6 |

| ~175 | C-2 (C=S) |

Synthesis of this compound

A reliable method for the synthesis of this compound is through the condensation of 1,1,3,3-tetraethoxypropane with thiourea.[8] This procedure involves the formation of the hydrochloride salt, followed by neutralization to yield the final product.

Experimental Protocol: Synthesis of this compound Hydrochloride

-

Reaction Setup: In a suitable reaction vessel, combine 1,1,3,3-tetraethoxypropane and thiourea in ethanol.

-

Acidification: Add concentrated hydrochloric acid to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of time, monitoring the reaction progress by thin-layer chromatography (TLC). The reaction mixture will darken, and a yellow crystalline precipitate will form.[8]

-

Isolation: Cool the reaction mixture in an ice bath to complete precipitation.[8] Collect the this compound hydrochloride by vacuum filtration.

-

Washing: Wash the collected solid with cold ethanol and air-dry.[8]

Experimental Protocol: Neutralization to this compound

-

Suspension: Suspend the crude this compound hydrochloride in water.[8]

-

Neutralization: While stirring vigorously, add a 20% aqueous solution of sodium hydroxide dropwise until the pH of the mixture reaches 7-8.[8]

-

Isolation: Collect the precipitated this compound by vacuum filtration and wash with cold water.[8]

-

Recrystallization: For purification, dissolve the damp product in a hot mixture of water and ethanol.[8] Filter the hot solution and allow it to cool slowly to room temperature to form crystals.

-

Drying: Collect the purified crystals by filtration, wash with a small amount of cold ethanol-water mixture, and dry.

Biological Activities and Applications

This compound and its derivatives have garnered significant interest due to their diverse biological activities. It is a key building block in the synthesis of various pharmaceutical and agrochemical agents.[4][9]

Antimicrobial Activity

Derivatives of this compound have shown promising results as antimicrobial agents.[6][10] The evaluation of their efficacy is typically performed using standard microbiological assays.

The broth microdilution method is a standard procedure to determine the MIC of a compound against various bacterial strains.[6][11]

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland standard) from a fresh culture.[6]

-

Serial Dilution: Perform a two-fold serial dilution of the test compound (this compound) in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the prepared bacterial suspension. Include positive (bacteria and broth) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[6]

Antioxidant Activity

The antioxidant potential of this compound derivatives has been explored, suggesting its role as a radical scavenger.[12] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate this activity.

-

Preparation of Solutions: Prepare a stock solution of the test compound and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent (e.g., methanol or ethanol). Prepare a solution of DPPH in the same solvent.

-

Reaction Mixture: In a series of test tubes or a 96-well plate, add different concentrations of the test compound or standard to the DPPH solution. A control containing only the solvent and DPPH is also prepared.

-

Incubation: Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).[12]

-

Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of the test compound.[13]

Potential Involvement in Signaling Pathways

While direct evidence for this compound modulating specific signaling pathways is limited, pyrimidine derivatives are known to interact with various cellular targets. For instance, some pyrimidine derivatives have been shown to act as selective COX-2 inhibitors, which are key enzymes in the inflammatory pathway.[14] The inhibition of COX-2 would lead to a downstream reduction in the production of prostaglandins, which are inflammatory mediators.

It is also plausible that this compound or its metabolites could influence redox-sensitive signaling pathways, such as the NF-κB pathway, given the antioxidant properties of related compounds. The NF-κB pathway is a central regulator of inflammation and cell survival.[15] However, further research is needed to elucidate the specific molecular targets and signaling cascades directly affected by this compound.

Conclusion

This compound is a valuable heterocyclic compound with a well-established synthetic route and diverse potential applications in drug discovery and materials science. Its chemical properties, particularly its tautomeric nature, make it a versatile building block for a wide range of derivatives with interesting biological activities. Further investigation into its specific molecular targets and mechanisms of action will undoubtedly open new avenues for the development of novel therapeutic agents.

References

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mason.gmu.edu [mason.gmu.edu]

- 4. scienceopen.com [scienceopen.com]

- 5. Frontiers | Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Antimicrobial activity of nature-inspired molecules against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medcraveonline.com [medcraveonline.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. How to Inhibit Nuclear Factor-Kappa B Signaling: Lessons from Poxviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Solubility of 2-Mercaptopyrimidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-mercaptopyrimidine, a compound of interest in various research and development sectors. A comprehensive search of publicly available scientific literature and chemical databases reveals a notable lack of specific quantitative data on the solubility of this compound in common organic solvents. This guide, therefore, serves a dual purpose: to transparently report on the current state of knowledge and to provide detailed, actionable experimental protocols for researchers to determine these solubility parameters in their own laboratories. The methodologies described herein, including the equilibrium shake-flask method followed by gravimetric or UV-Vis spectroscopic analysis, are standard and reliable approaches for generating high-quality solubility data. Furthermore, this document provides visual aids in the form of diagrams to elucidate the experimental workflow and the key factors influencing the solubility of this compound.

Introduction

The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and application. For professionals in drug development and chemical research, having precise solubility data is essential for designing experiments, developing formulations, and ensuring the successful application of the compound.

Given the current gap in available data, this guide provides detailed experimental protocols to enable researchers to determine the solubility of this compound in their solvents of interest. The following sections outline the established methodologies for solubility determination and provide diagrams to illustrate the experimental processes and influencing factors.

Factors Influencing Solubility

The solubility of this compound in a given organic solvent is influenced by a combination of factors related to both the solute and the solvent, as well as external conditions. Understanding these factors is crucial for selecting appropriate solvents and for interpreting experimental solubility data.

-

Polarity of the Solute and Solvent: The principle of "like dissolves like" is a fundamental concept in solubility. This compound has both polar (the pyrimidine ring with nitrogen atoms and the thiol group) and non-polar (the hydrocarbon portion of the ring) characteristics. Its solubility will be highest in solvents with a similar polarity.

-

Hydrogen Bonding: The thiol group (-SH) and the nitrogen atoms in the pyrimidine ring can participate in hydrogen bonding, both as donors and acceptors. Solvents that are also capable of hydrogen bonding (e.g., alcohols) are likely to be more effective at solvating this compound than non-polar, aprotic solvents.

-

Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings.

-

Crystalline Structure: The stability of the crystal lattice of this compound will affect its solubility. A more stable crystal lattice will require more energy to break apart, resulting in lower solubility.

-

Presence of Impurities: The purity of both the this compound and the solvent can impact solubility measurements.

Caption: Factors influencing the solubility of this compound.

Experimental Protocols for Solubility Determination

The following protocols describe the equilibrium shake-flask method, which is considered the gold standard for determining the thermodynamic solubility of a compound.[6][7][8][9] This can be followed by either gravimetric or UV-Vis spectroscopic analysis to quantify the amount of dissolved solute.

Equilibrium Shake-Flask Method

This method involves creating a saturated solution of this compound in the chosen organic solvent by allowing the system to reach equilibrium.

Materials and Equipment:

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Glass vials or flasks with airtight screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE for organic solvents)

-

Pipettes and other standard laboratory glassware

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.[6]

-

Solvent Addition: Accurately pipette a known volume of the organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached.[6] The agitation speed should be sufficient to keep the solid suspended without creating a vortex (e.g., 300 RPM).[6]

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Sample Collection: Carefully withdraw a sample of the supernatant using a pipette. To remove any remaining undissolved solid, filter the sample through a syringe filter into a clean, pre-weighed vial for gravimetric analysis or a cuvette for UV-Vis analysis.[6]

Quantification of Dissolved Solute

This method is straightforward and relies on the direct measurement of the mass of the dissolved solute after evaporating the solvent.[10][11][12][13]

Procedure:

-

Initial Weighing: Accurately weigh a clean, dry evaporating dish.

-

Sample Addition: Pipette a known volume of the filtered saturated solution into the pre-weighed evaporating dish.

-

Solvent Evaporation: Place the evaporating dish in a fume hood or a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound to slowly evaporate the solvent.

-

Final Weighing: Once the solvent has completely evaporated, reweigh the evaporating dish containing the dried solute.

-

Calculation: The solubility can be calculated as follows:

Solubility ( g/100 mL) = [(Mass of dish with solute - Mass of empty dish) / Volume of solution added (mL)] x 100

This method is suitable if this compound has a chromophore that absorbs light in the UV-Vis range and is often faster than the gravimetric method.[14][15][16][17][18]

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Determination of λmax: Scan one of the standard solutions across the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Measure the absorbance of each standard solution at the λmax. Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and pass through the origin, following the Beer-Lambert law.

-

Sample Measurement: Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.

-

Calculation: Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample. Then, account for the dilution factor to calculate the concentration of the original saturated solution.

Solubility (mol/L) = Concentration of diluted sample (mol/L) x Dilution factor

Caption: Experimental workflow for determining the solubility of this compound.

Data Presentation

Once the solubility of this compound has been determined in various organic solvents at different temperatures, the data should be compiled into a clear and concise table for easy comparison. An example of such a table is provided below.

Table 1: Solubility of this compound in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| [Insert Solvent 1] | [Insert Temp 1] | [Insert Data] | [Insert Data] |

| [Insert Solvent 1] | [Insert Temp 2] | [Insert Data] | [Insert Data] |

| [Insert Solvent 2] | [Insert Temp 1] | [Insert Data] | [Insert Data] |

| [Insert Solvent 2] | [Insert Temp 2] | [Insert Data] | [Insert Data] |

| ... | ... | ... | ... |

Conclusion

While there is a current lack of published quantitative data on the solubility of this compound in organic solvents, this guide provides researchers with the necessary tools to generate this critical information. The detailed experimental protocols for the equilibrium shake-flask method, followed by either gravimetric or UV-Vis analysis, offer reliable and accurate means of determining solubility. By following these standardized procedures, researchers can obtain the high-quality data needed to advance their work in drug development, formulation science, and other areas of chemical research. The generation and publication of such data would be a valuable contribution to the scientific community.

References

- 1. This compound(1450-85-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. This compound (CAS 1450-85-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound 98 1450-85-7 [sigmaaldrich.com]

- 4. This compound | C4H4N2S | CID 1550489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 6. quora.com [quora.com]

- 7. bioassaysys.com [bioassaysys.com]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. pharmacyjournal.info [pharmacyjournal.info]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. pharmajournal.net [pharmajournal.net]

- 13. scribd.com [scribd.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. measurlabs.com [measurlabs.com]

- 17. longdom.org [longdom.org]

- 18. eu-opensci.org [eu-opensci.org]

Thione-Thiol Tautomerism in Pyrimidine Derivatives: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thione-thiol tautomerism, a form of prototropic tautomerism, is a fundamental chemical phenomenon observed in pyrimidine derivatives, a class of heterocyclic compounds integral to numerous biological processes and pharmaceutical agents. This technical guide provides an in-depth exploration of the core principles governing this tautomeric equilibrium, its profound implications in drug design and development, and the experimental and computational methodologies employed for its characterization. The dynamic interplay between the thione (C=S) and thiol (S-H) forms significantly influences the physicochemical properties of pyrimidine-containing molecules, including their solubility, lipophilicity, and, most critically, their interactions with biological targets. Understanding and predicting this equilibrium is paramount for the rational design of potent and selective therapeutic agents, ranging from antiviral and anticancer drugs to kinase inhibitors. This guide summarizes quantitative data on tautomeric preferences, details key experimental protocols for analysis, and visualizes the logical relationships and biological pathways where this tautomerism plays a pivotal role.

Introduction: The Significance of Tautomerism in Pyrimidine Scaffolds